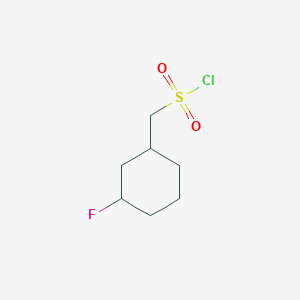

(3-fluorocyclohexyl)methanesulfonyl chloride, Mixture of diastereomers

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-fluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 . It is a mixture of diastereomers . This compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for (3-fluorocyclohexyl)methanesulfonyl chloride is 1S/C7H12ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h6-7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

(3-fluorocyclohexyl)methanesulfonyl chloride is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Fluorination of Substituted Methanols

Research by Makino and Yoshioka (1987) explored the selective fluorination of various benzyl alcohols, demonstrating a new combination of methanesulfonyl fluoride and cesium fluoride modified with 18-crown-6 as an effective method. This method was extended to synthesize specific fluorinated derivatives from corresponding alcohols and chlorides, showcasing the utility of fluorination techniques in chemical synthesis (Makino & Yoshioka, 1987).

Ionic Liquid Formation and Electrochemical Properties

Su, Winnick, and Kohl (2001) investigated the formation of a room-temperature ionic liquid from methanesulfonyl chloride (MSC) and AlCl3. They studied the electrochemical properties of vanadium pentoxide films in this electrolyte, highlighting the reversible intercalation of sodium into the film. This research contributes to understanding the potential applications of methanesulfonyl chloride in energy storage technologies (Su, Winnick, & Kohl, 2001).

Enantioselective Addition in Organic Chemistry

Kamlar et al. (2010) reported on the enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes. This reaction, catalyzed by secondary amines, yielded fluorinated derivatives with high enantioselectivities. The absolute configuration of the major diastereomers was determined through X-ray diffraction analysis, illustrating the significance of this method in producing specific enantiomers in organic synthesis (Kamlar et al., 2010).

Synthesis of Methyl Sulfonamide

Zhao Li-fang (2002) conducted a study on synthesizing methyl sulfonamide using methanesulfonyl chloride through ammonification. The research optimized reaction conditions and achieved a high yield of the product. This study provides valuable insights into the synthetic applications of methanesulfonyl chloride in producing sulfonamide compounds (Zhao Li-fang, 2002).

Safety and Hazards

(3-fluorocyclohexyl)methanesulfonyl chloride is classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

(3-fluorocyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPAIISMLXCQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3012405.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3012411.png)

[(5-methyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B3012415.png)

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B3012421.png)